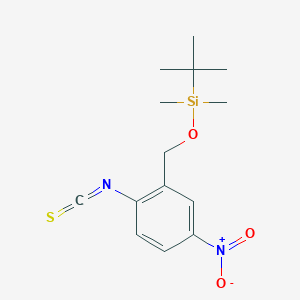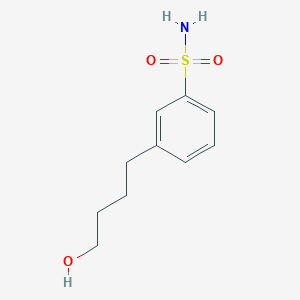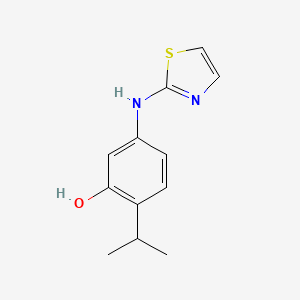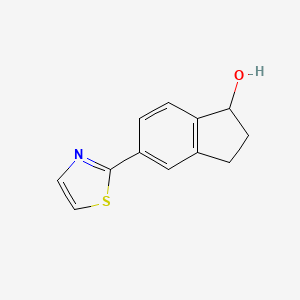
(1S)-2-Amino-2,3-dihydro-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S)-2-Amino-2,3-dihydro-1H-inden-1-ol is a chiral compound with significant importance in various fields of chemistry and biology It is characterized by its indane structure, which consists of a fused benzene and cyclopentane ring, with an amino group and a hydroxyl group attached to the first carbon of the indane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol typically involves the reduction of 2-nitro-indan-1-one, followed by the resolution of the resulting racemic mixture. One common method includes the catalytic hydrogenation of 2-nitro-indan-1-one using palladium on carbon (Pd/C) as a catalyst under hydrogen gas. The racemic mixture of 2-amino-indan-1-ol is then resolved using chiral acids such as tartaric acid to obtain the desired (S)-enantiomer.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale catalytic hydrogenation processes with optimized reaction conditions to ensure high yield and purity. The resolution step is often carried out using continuous flow techniques to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions: (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form secondary or tertiary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products:
Oxidation: Indanone derivatives.
Reduction: Secondary or tertiary amines.
Substitution: Various substituted indan-1-ol derivatives.
Wissenschaftliche Forschungsanwendungen
(1S)-2-Amino-2,3-dihydro-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in enzyme inhibition and as a ligand in receptor studies.
Medicine: Explored for its therapeutic potential in treating neurological disorders due to its structural similarity to neurotransmitters.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. This compound may influence various biochemical pathways, including neurotransmitter signaling and metabolic processes.
Vergleich Mit ähnlichen Verbindungen
2-Aminoindan: Lacks the hydroxyl group, making it less versatile in certain reactions.
2-Hydroxyindan: Lacks the amino group, limiting its biological activity.
1-Aminoindan: The amino group is positioned differently, affecting its reactivity and applications.
Uniqueness: (1S)-2-Amino-2,3-dihydro-1H-inden-1-ol is unique due to the presence of both amino and hydroxyl groups on the indane ring, providing a balance of reactivity and biological activity. This dual functionality makes it a valuable compound in various synthetic and research applications.
Eigenschaften
Molekularformel |
C9H11NO |
|---|---|
Molekulargewicht |
149.19 g/mol |
IUPAC-Name |
(1S)-2-amino-2,3-dihydro-1H-inden-1-ol |
InChI |
InChI=1S/C9H11NO/c10-8-5-6-3-1-2-4-7(6)9(8)11/h1-4,8-9,11H,5,10H2/t8?,9-/m0/s1 |
InChI-Schlüssel |
HRWCWYGWEVVDLT-GKAPJAKFSA-N |
Isomerische SMILES |
C1C([C@H](C2=CC=CC=C21)O)N |
Kanonische SMILES |
C1C(C(C2=CC=CC=C21)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 4-[methyl(phenyl)amino]benzoate](/img/structure/B8302862.png)






![1-[(1H-Pyrrol-2-yl)methylidene]pyrrolidin-1-ium bromide](/img/structure/B8302927.png)





![tert-butyl 4-{[(2S)-1-methylpyrrolidin-2-yl]methoxy}-2-(tetrahydro-2H-pyran-4-ylamino)benzoate](/img/structure/B8302964.png)
